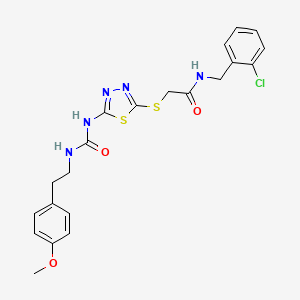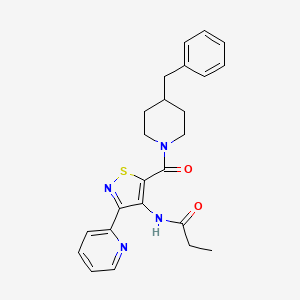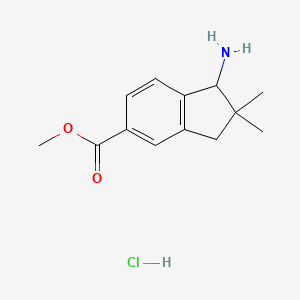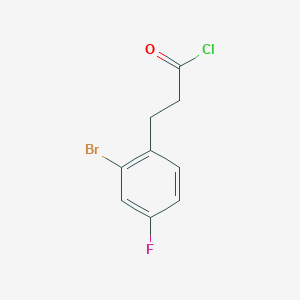
3-Chloro-4-(cyclopropylmethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(cyclopropylmethoxy)aniline is a chemical compound with the molecular formula C10H12ClNO . It has a molecular weight of 197.66 . The compound is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(cyclopropylmethoxy)aniline is 1S/C10H12ClNO/c11-9-4-3-8 (12)5-10 (9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
3-Chloro-4-(cyclopropylmethoxy)aniline, while not directly mentioned, relates closely to chemical processes involvinganiline derivatives and their applications in various fields of research. For example, the study on the introduction of hydroxy groups and the N-iodophenylation of N-arylamides demonstrates the versatility of aniline derivatives in synthesizing compounds with potential for further chemical modifications. This process, involving phenyliodine(III) bis(trifluoroacetate) (PIFA), highlights the capability for targeted chemical transformations, which could be relevant for derivatives similar to 3-Chloro-4-(cyclopropylmethoxy)aniline (Itoh et al., 2002).
Molecular Structure Analysis
Research on aniline hydrochlorides and phosphorus trichloride oxide presents insights into molecular structure and potential chemical reactions that could involve 3-Chloro-4-(cyclopropylmethoxy)aniline. The preparation and X-ray crystal structure analysis offer a foundational understanding of how similar compounds interact and form complex structures, aiding in the development of new materials or pharmaceuticals (Johnson et al., 1989).
Metabolite Synthesis and Characterization
The synthesis and characterization of metabolites, as demonstrated in the study on diclofenac, provide a model for understanding the metabolic transformation and potential bioactivity of aniline derivatives. This research outlines a method for creating and analyzing metabolites, which could be applied to studies on 3-Chloro-4-(cyclopropylmethoxy)aniline and its biological relevance (Kenny et al., 2004).
Fluorescence Studies and Chemical Reactions
Investigations into the fluorescence quenching of boronic acid derivatives using aniline as a quencher shed light on the interactions and mechanisms that could be pertinent to compounds like 3-Chloro-4-(cyclopropylmethoxy)aniline. Understanding these quenching mechanisms can inform the design of fluorescent markers or probes in biological and chemical sensing applications (Geethanjali et al., 2015).
Safety and Hazards
The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNVHQPIZQVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)

![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)


![1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2754121.png)

amine dihydrochloride](/img/structure/B2754124.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2754126.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2754128.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2754133.png)
![2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2754134.png)